Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside
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Overview
Description
Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple acetyl and phenylmethyl groups attached to a glucopyranoside backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside typically involves multiple steps. The process begins with the acetylation of glucopyranoside, followed by the introduction of phenylmethyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
- Phenylmethyl 2-(acetylamino)-2-deoxy-3,4-O-(1-methylethylidene)-6-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-galactopyranoside
- 5-[[(Phenylmethyl)amino]methyl]-2-cyclohexen-1-ol
Uniqueness
Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C36H45NO15 |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-32(30(43)27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)31(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28-,29-,30-,31+,32-,33+,34-,35+,36+/m1/s1 |
InChI Key |
ZUYZAHONFPJSEL-OUKVNZQVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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